molecular formula C17H22O3 B14281636 1-(4-Hydroxy-3-methoxyphenyl)dec-4-YN-3-one CAS No. 138152-13-3

1-(4-Hydroxy-3-methoxyphenyl)dec-4-YN-3-one

Cat. No.: B14281636
CAS No.: 138152-13-3
M. Wt: 274.35 g/mol
InChI Key: FRNFWXJPJQCSAR-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)dec-4-YN-3-one is a compound with a unique structure that includes a phenyl group substituted with hydroxy and methoxy groups, and a dec-4-YN-3-one chain. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)dec-4-YN-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 1-decyne.

    Reaction Conditions: The key steps involve the formation of the carbon-carbon triple bond and the attachment of the phenyl group. This can be achieved through various coupling reactions, such as the Sonogashira coupling, which involves palladium catalysts and copper co-catalysts under an inert atmosphere.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)dec-4-YN-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbon-carbon triple bond can be reduced to a double or single bond.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alkanes, and substituted phenyl compounds.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)dec-4-YN-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)dec-4-YN-3-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

1-(4-Hydroxy-3-methoxyphenyl)dec-4-YN-3-one can be compared with similar compounds such as:

    Shogaol: A related compound with a similar structure but different biological activities.

    Paradol: Another similar compound known for its antioxidant properties.

    Gingerol: A compound with a similar phenyl group but different side chains and biological effects.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)dec-4-yn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h10,12-13,19H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNFWXJPJQCSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)CCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30768762
Record name 1-(4-Hydroxy-3-methoxyphenyl)dec-4-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30768762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138152-13-3
Record name 1-(4-Hydroxy-3-methoxyphenyl)dec-4-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30768762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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